(Phe2,Orn8)-oxytocin chemical structure and properties
(Phe2,Orn8)-oxytocin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Phe2,Orn8)-oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin. This cyclic nonapeptide is distinguished by the substitution of the native tyrosine at position 2 with phenylalanine and the leucine at position 8 with ornithine. These modifications confer a distinct pharmacological profile, rendering it a valuable tool for research into the vasopressin and oxytocin systems. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of (Phe2,Orn8)-oxytocin, with a focus on its receptor interaction and functional effects.
Chemical Structure and Properties
(Phe2,Orn8)-oxytocin is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 1 and 6.[1] The strategic substitutions at positions 2 and 8 significantly influence its receptor binding and selectivity.
Chemical Structure
IUPAC Name: (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1]
Amino Acid Sequence: Cys-Phe-Ile-Gln-Asn-Cys-Pro-Orn-Gly-NH2 (Disulfide bridge: Cys1-Cys6)
Physicochemical Properties
A summary of the key physicochemical properties of (Phe2,Orn8)-oxytocin is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C42H65N13O11S2 | [1][2] |
| Molecular Weight | 992.18 g/mol | [2][3] |
| Appearance | Solid | [2] |
Pharmacological Properties
(Phe2,Orn8)-oxytocin is characterized as a selective vasopressin V1a receptor agonist.[2][3][4] Its interaction with the V1a receptor initiates a cascade of intracellular events, leading to various physiological responses, most notably smooth muscle contraction.
Receptor Binding Affinity and Selectivity
The binding affinity of (Phe2,Orn8)-oxytocin to the human vasopressin V1a receptor has been determined through radioligand binding assays. The compound exhibits high affinity for the V1a receptor. While it is known to be a selective V1a agonist, comprehensive data on its binding affinity to oxytocin, V1b, and V2 receptors in a single study is limited. However, it has been shown to have at least a 44-fold lower affinity for the V2 receptor compared to the V1a receptor.[5]
| Receptor Subtype | Reported Ki (nM) | Source |
| Vasopressin V1a | 11 | |
| Vasopressin V2 | > 484 | [5] |
| Oxytocin | Not explicitly found | |
| Vasopressin V1b | Not explicitly found |
Functional Activity
The agonist activity of (Phe2,Orn8)-oxytocin at the V1a receptor has been functionally characterized by its ability to stimulate inositol phosphate accumulation and induce smooth muscle contraction.
| Assay | Parameter | Value (nM) | Source |
| Inositol Phosphate Accumulation | Kact | 1.7 | |
| Rabbit Epididymis Contraction | EC50 | 280 | [2][3][4] |
Signaling Pathway
Upon binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), (Phe2,Orn8)-oxytocin initiates a well-defined signaling cascade. The V1a receptor is primarily coupled to the Gq/11 family of G proteins. Activation of this G protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in the activation of downstream cellular processes, including smooth muscle contraction.
Caption: V1a Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (Phe2,Orn8)-oxytocin.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of (Phe2,Orn8)-oxytocin for the vasopressin V1a receptor.
Objective: To determine the inhibitory constant (Ki) of (Phe2,Orn8)-oxytocin for the V1a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
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Cell membranes expressing the human vasopressin V1a receptor.
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Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
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Unlabeled (Phe2,Orn8)-oxytocin.
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Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail.
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Scintillation counter.
Procedure:
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Membrane Preparation: Thaw the cell membranes expressing the V1a receptor on ice. Resuspend the membranes in assay buffer to a final protein concentration of 20-50 µ g/well .
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Assay Setup: In a 96-well plate, add the following components in triplicate:
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Total Binding: 50 µL of assay buffer, 50 µL of [3H]-AVP (at a concentration near its Kd), and 100 µL of membrane suspension.
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Non-specific Binding: 50 µL of a high concentration of unlabeled AVP (e.g., 1 µM), 50 µL of [3H]-AVP, and 100 µL of membrane suspension.
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Competition: 50 µL of varying concentrations of (Phe2,Orn8)-oxytocin, 50 µL of [3H]-AVP, and 100 µL of membrane suspension.
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Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
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Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the (Phe2,Orn8)-oxytocin concentration.
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Determine the IC50 value (the concentration of (Phe2,Orn8)-oxytocin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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